4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-phenyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)12-11(9-4-2-1-3-5-9)17-13(20-12)10-8-15-6-7-16-10/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNOYYRPSQWYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminopyrazine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced pyrazine derivatives.
Scientific Research Applications
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
a. 4-Phenyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid (CAS: 1301738-68-0)
b. 4-Phenyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (CAS: 1225963-57-4)
Key Differences :
- Solubility : Pyridin-4-yl derivatives may exhibit higher aqueous solubility due to polar interactions, whereas pyrazinyl groups could increase hydrophobicity .
Pyrimidinyl and Other Heteroaromatic Derivatives
a. 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid (CAS: 1539821-77-6)
b. 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (CAS: N/A)
Key Differences :
- Bioactivity : The target compound’s phenyl group at position 4 may improve metabolic stability compared to methyl-substituted analogs .
Substituted Phenyl Thiazole Carboxylic Acids
a. 4-Methyl-2-phenylthiazole-5-carboxylic acid (CAS: 33763-20-1)
b. 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (CAS: N/A)
Key Differences :
- Lipophilicity : The target compound’s pyrazinyl group balances hydrophobicity better than trifluoromethylphenyl, which may reduce toxicity .
- Synthetic Accessibility : Methyl-substituted analogs are easier to synthesize but less tunable for target specificity .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid | 1506428-22-3 | C₁₅H₁₀N₂O₂S | 282.32 | Phenyl, Pyrazin-2-yl, COOH |
| 4-Phenyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid | 1225963-57-4 | C₁₅H₁₀N₂O₂S | 282.32 | Phenyl, Pyridin-4-yl, COOH |
| 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1 | C₁₁H₈NO₂S | 218.25 | Methyl, Phenyl, COOH |
| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid | N/A | C₁₂H₈F₃NO₂S | 301.28 | Methyl, CF₃-Ph, COOH |
Biological Activity
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid is a compound with notable biological activities that have been the subject of recent research. This compound, identified by its CAS number 1506428-22-3, has a molecular formula of C14H9N3O2S and a molecular weight of 283.305 g/mol. Its structure includes a thiazole ring, which is known for its pharmacological properties, making this compound of interest in medicinal chemistry.
Antioxidant Activity
Recent studies have indicated that thiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown strong radical scavenging activity, which is crucial for combating oxidative stress in biological systems. The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ascorbic Acid) | 7.83 ± 0.5 | TBD |
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin synthesis and is a target for skin-whitening agents. Compounds containing thiazole moieties have been reported to exhibit inhibitory effects on tyrosinase activity. For example, similar derivatives demonstrated competitive inhibition against mushroom tyrosinase, with some achieving over 66% inhibition at specific concentrations.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are also noteworthy. Several studies have reported that compounds like this compound possess activity against various bacterial strains. This activity is often linked to the ability of the thiazole ring to interact with microbial enzymes or membranes.
Case Studies
- Tyrosinase Inhibition Study :
- Antioxidant Evaluation :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide intermediates can be cyclized using phosphoryl chloride (POCl₃) under reflux conditions (120°C), followed by carboxylation steps. Key intermediates (e.g., hydrazides or thiosemicarbazides) should be characterized using IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR to confirm functional groups. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% deviation to verify purity .
Q. How can solubility limitations of this compound be addressed for in vitro assays?
- Methodological Answer : Solubility can be optimized using co-solvents like DMSO (<5% v/v) or ethanol. For polar solvents, adjust pH to deprotonate the carboxylic acid group (e.g., using NaOH to form the sodium salt). Solvent effects on tautomeric equilibria (e.g., thione-thiol forms) should be monitored via UV-Vis spectroscopy, as demonstrated for structurally similar triazole-thiones .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and pyrazine/thiazole ring vibrations (C=N: ~1600 cm⁻¹).
- NMR : ¹H NMR should show pyrazine aromatic protons as doublets (δ 8.5–9.5 ppm) and thiazole protons as singlets (δ 7.0–8.0 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~165–175 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) should display [M-H]⁻ peaks matching the molecular weight (C₁₅H₉N₃O₂S: theoretical 307.06 g/mol) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazine substitution be resolved during synthesis?
- Methodological Answer : Regioselective substitution on pyrazine can be achieved using directing groups (e.g., bromine at C-5) or metal-catalyzed cross-coupling (e.g., Suzuki with phenylboronic acid). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm regiochemistry using NOESY NMR to detect spatial proximity between pyrazine and thiazole protons .
Q. What strategies mitigate contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities or solvent artifacts. Implement orthogonal assays (e.g., microbroth dilution for IC₅0 vs. agar diffusion for zone inhibition) and validate purity via HPLC (C18 column, acetonitrile/water gradient). For example, >95% purity is critical for reliable SAR studies in thiazole derivatives .
Q. How can molecular docking guide the design of derivatives targeting specific enzymes?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxylic acid group and enzyme active sites (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with enhanced hydrogen bonding (e.g., methyl substitution on pyrazine to improve hydrophobic fit). Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental controls are essential for tautomeric equilibrium studies?
- Methodological Answer : For thione-thiol tautomerism, use deuterated solvents (DMSO-d₆ or CDCl₃) in variable-temperature NMR to observe equilibrium shifts. Compare with computational data (DFT at B3LYP/6-31G* level) to predict dominant tautomers under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
